molecular formula C5H9FO2 B1588503 Methyl 2-fluoro-2-methylpropanoate CAS No. 338-76-1

Methyl 2-fluoro-2-methylpropanoate

Cat. No.: B1588503
CAS No.: 338-76-1
M. Wt: 120.12 g/mol
InChI Key: OEGBOFOVYSOERL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of 2-fluoro-2-methylpropanol with methanol in the presence of an acid catalyst . Another method includes the reaction of 2-fluoro-2-methylpropanoic acid with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-fluoro-2-methylpropanoate involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a reagent or intermediate, participating in esterification, substitution, and other reactions. In medicinal chemistry, its fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Comparison with Similar Compounds

Methyl 2-fluoro-2-methylpropanoate can be compared with other similar compounds, such as:

    Methyl 2-chloro-2-methylpropanoate: Similar in structure but with a chlorine atom instead of fluorine.

    Methyl 2-bromo-2-methylpropanoate: Contains a bromine atom instead of fluorine.

    Methyl 2-iodo-2-methylpropanoate: Contains an iodine atom instead of fluorine

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and other applications .

Properties

IUPAC Name

methyl 2-fluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-5(2,6)4(7)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGBOFOVYSOERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430706
Record name Methyl 2-fluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-76-1
Record name Methyl 2-fluoroisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Fluoro-2-methylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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